molecular formula C9H8FN3O3S B2705967 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole CAS No. 2411217-39-3

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole

Cat. No.: B2705967
CAS No.: 2411217-39-3
M. Wt: 257.24
InChI Key: ZYQVRXDDYYKYOB-UHFFFAOYSA-N
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Description

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with a fluorosulfonyloxyphenyl group and a methyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorosulfonyloxyphenyl Group: The fluorosulfonyloxyphenyl group can be introduced through a nucleophilic substitution reaction using a fluorosulfonylating agent.

    Methylation: The final step involves the methylation of the triazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorosulfonyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole
  • 3-(3-Bromosulfonyloxyphenyl)-1-methyl-1,2,4-triazole
  • 3-(3-Iodosulfonyloxyphenyl)-1-methyl-1,2,4-triazole

Uniqueness

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

3-(3-fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O3S/c1-13-6-11-9(12-13)7-3-2-4-8(5-7)16-17(10,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVRXDDYYKYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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